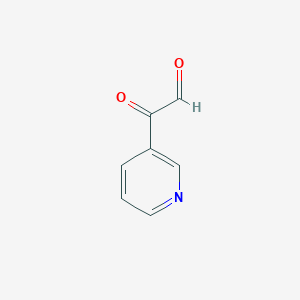

3-Pyridineacetaldehyde, alpha-oxo-

CAS No.: 63464-84-6

Cat. No.: VC3850543

Molecular Formula: C7H5NO2

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63464-84-6 |

|---|---|

| Molecular Formula | C7H5NO2 |

| Molecular Weight | 135.12 g/mol |

| IUPAC Name | 2-oxo-2-pyridin-3-ylacetaldehyde |

| Standard InChI | InChI=1S/C7H5NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-5H |

| Standard InChI Key | WWWQVIHKOJBDHJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C(=O)C=O |

| Canonical SMILES | C1=CC(=CN=C1)C(=O)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a pyridine ring (C₅H₅N) fused to a glyoxal group (–COCHO). The planar pyridine ring imposes electronic effects on the adjacent α-oxoaldehyde moiety, enhancing its electrophilic character. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular weight | 135.12 g/mol |

| Molecular formula | C₇H₅NO₂ |

| IUPAC name | 2-Oxo-2-(pyridin-3-yl)acetaldehyde |

| Hybridization | sp² (pyridine), sp² (carbonyl) |

X-ray crystallography of related compounds (e.g., hydrates) reveals intermolecular hydrogen bonding between the aldehyde oxygen and water molecules, stabilizing the crystal lattice .

Synthesis and Production

Classical Synthetic Routes

The primary synthesis involves oxidation of 3-acetylpyridine using selenium dioxide (SeO₂) under controlled conditions :

This method yields crude product, requiring purification via recrystallization or chromatography .

Advanced Catalytic Methods

Recent protocols employ iodine-dimethyl sulfoxide (I₂/DMSO) systems in continuous flow reactors to enhance efficiency . For example:

-

Step 1: Oxidation of arylacetaldehydes to α-ketoaldehydes using I₂/DMSO at 110°C.

-

Step 2: Condensation with indoles or amines to form C-3 dicarbonyl derivatives .

This approach achieves yields up to 88% while minimizing byproducts like bis-indolyl-alkanes .

Reactivity and Chemical Transformations

Electrophilic Reactivity

The α-oxoaldehyde group undergoes nucleophilic additions, enabling:

-

Condensation reactions: Formation of Schiff bases with amines .

-

Cyclocondensation: Synthesis of thiazolo[4,5-c]pyridazines via [4+2] cyclization with 4-thiazolidinones .

Oxidation and Reduction

-

Oxidation: Converts to pyridinecarboxylic acids using KMnO₄ or CrO₃.

-

Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, yielding 3-pyridylethanol derivatives.

Metal-Catalyzed Reactions

Gold(I) catalysts promote cycloisomerization, forming fused heterocycles (e.g., tetrahydrobenzothiepinones) . The mechanism involves α-oxo gold carbene intermediates, validated by DFT calculations .

Applications in Pharmaceutical Chemistry

Drug Intermediate

3-Pyridylglyoxal serves as a precursor for A₁/A₂a adenosine receptor antagonists, potential therapeutics for Parkinson’s disease and heart failure . For instance:

Biologically Active Derivatives

-

Thiazolopyridazines: Exhibit anticancer activity against MCF-7 (breast) and HCT-116 (colon) cell lines (IC₅₀: 2.1–4.8 μM) .

-

Cholesterol conjugates: Enhance drug delivery via self-assembling micelles .

Spectroscopic and Analytical Data

Spectral Signatures

| Technique | Key Features |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 9.82 (s, 1H, CHO), 8.85 (m, 1H, pyridine-H), 8.50–7.40 (m, 3H, pyridine-H) |

| IR (KBr) | 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N), 2800 cm⁻¹ (CHO) |

| MS (ESI) | m/z 136.04 [M+H]⁺ |

Physicochemical Properties

| Property | Value |

|---|---|

| Solubility | Miscible in DMSO, ethanol |

| Stability | Hygroscopic; store under N₂ |

| Melting point | Not reported (decomposes) |

Industrial and Research Significance

The compound’s dual functionality (pyridine + glyoxal) makes it invaluable for:

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume